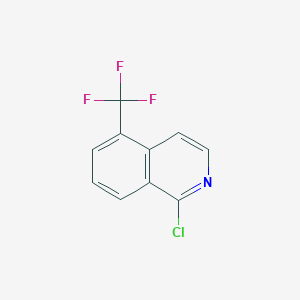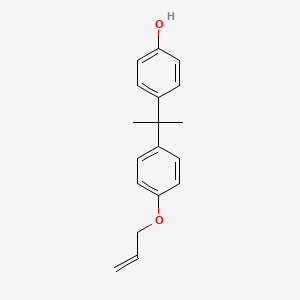
4-(1,2,4-Oxadiazol-3-yl)aniline
Overview
Description
4-(1,2,4-Oxadiazol-3-yl)aniline is a heterocyclic compound that features a five-membered ring containing one oxygen and two nitrogen atoms. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole core have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . In particular, 1,2,4-oxadiazole derivatives have shown antiviral activity against Zika virus (ZIKV) and other medically important flaviviruses, including dengue, Japanese encephalitis, and classical swine fever viruses .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with their targets to exert their anti-infective effects . For instance, a novel lead compound with a 1,2,4-oxadiazole core was found to have potent antiviral activity against ZIKV and other flaviviruses .
Biochemical Pathways
Given the anti-infective properties of 1,2,4-oxadiazole derivatives, it can be inferred that these compounds may interfere with the life cycle of the targeted pathogens, thereby inhibiting their replication and spread .
Result of Action
Given the anti-infective properties of 1,2,4-oxadiazole derivatives, it can be inferred that these compounds may inhibit the replication and spread of the targeted pathogens, thereby exerting their therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,4-Oxadiazol-3-yl)aniline typically involves the reaction of 3-(4-nitrobenzophenone)-1,2,4-oxadiazole with an alkaline reagent in an organic solvent. Trichlorosilane is then slowly added to the reaction system, resulting in the formation of this compound . This method is efficient, with a high conversion rate and minimal impurities, making it suitable for industrial production.
Industrial Production Methods
For industrial-scale production, the method described above can be optimized to ensure high yield and purity. The reaction time is relatively short, and the process is straightforward, making it cost-effective and easy to scale up .
Chemical Reactions Analysis
Types of Reactions
4-(1,2,4-Oxadiazol-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.
Substitution: Substitution reactions can introduce various substituents onto the oxadiazole ring, modifying its properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichloroisocyanurate and other peroxides.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit enhanced biological activities and improved physicochemical properties .
Scientific Research Applications
4-(1,2,4-Oxadiazol-3-yl)aniline has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another isomer of oxadiazole with different biological activities and applications.
1,2,5-Oxadiazole: Known for its use in materials science and as a building block for synthesizing other heterocyclic compounds.
1,3,4-Oxadiazole: Widely studied for its antimicrobial and anticancer properties
Uniqueness
Its unique structure allows for versatile modifications, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
4-(1,2,4-oxadiazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-3-1-6(2-4-7)8-10-5-12-11-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUZRMOXECFUGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50614555 | |
| Record name | 4-(1,2,4-Oxadiazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59908-70-2 | |
| Record name | 4-(1,2,4-Oxadiazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
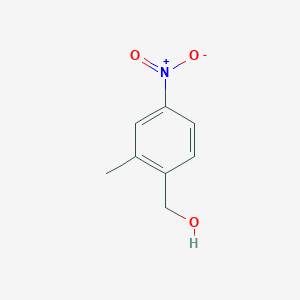

![4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1592089.png)

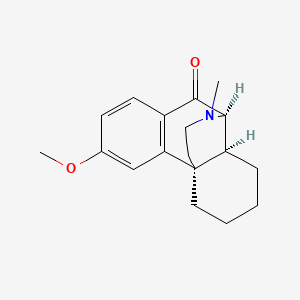


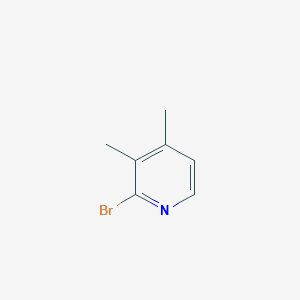
![6-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1592095.png)
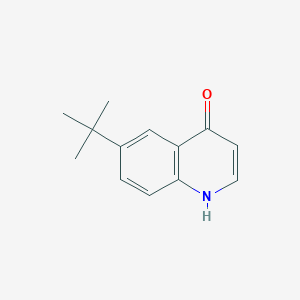
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1592098.png)

